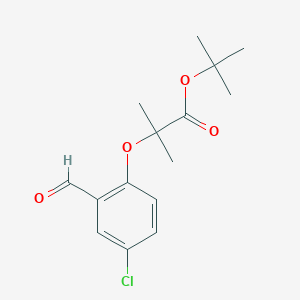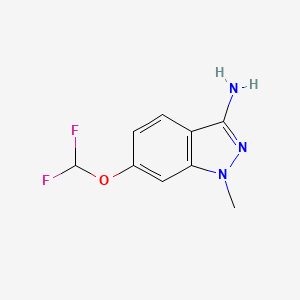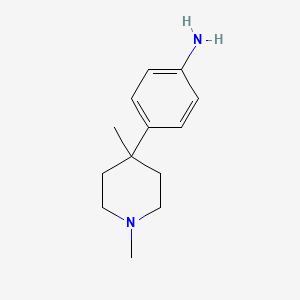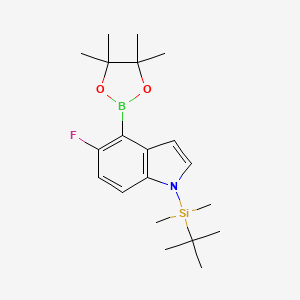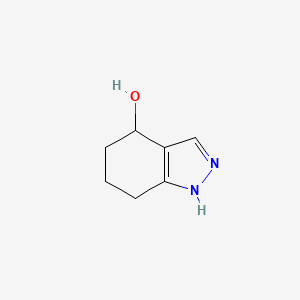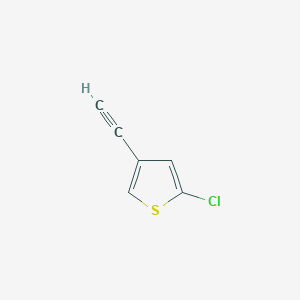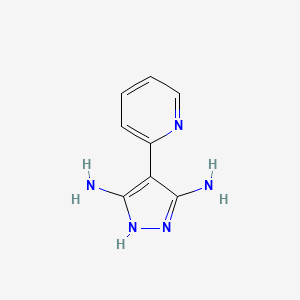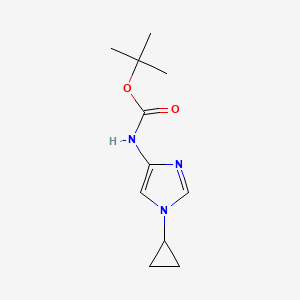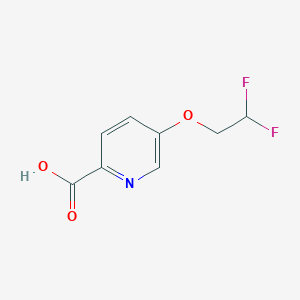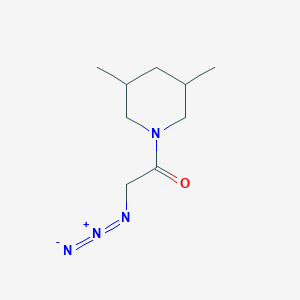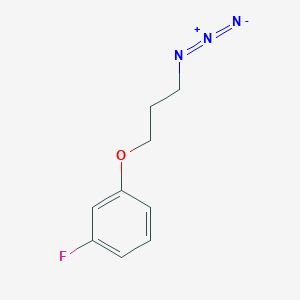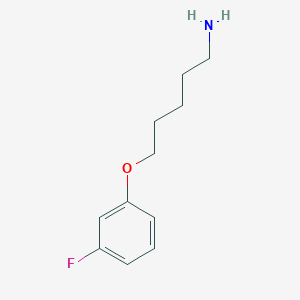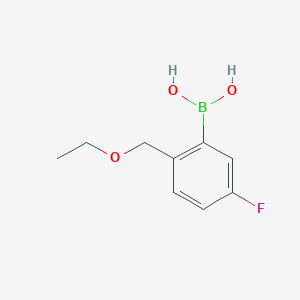
3-氟-4-(吡咯烷-1-羰基)苯胺
描述
3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline is a fluorinated aromatic amine with a pyrrolidine ring attached to the carbonyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research fields, including medicinal chemistry and material science.
科学研究应用
3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
作用机制
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This could potentially lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have target selectivity, suggesting that they may interact with specific biochemical pathways .
Action Environment
It is known that the physicochemical parameters of a compound can be modified by the introduction of heteroatomic fragments, which can lead to improved adme/tox results .
生化分析
Biochemical Properties
3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound’s structure, which includes a pyrrolidine ring, allows it to efficiently explore the pharmacophore space due to sp3-hybridization and contribute to the stereochemistry of the molecule
In biochemical reactions, 3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit human carbonic anhydrase isoenzymes hCA I and hCA II, which are involved in several diseases . The compound’s ability to bind to these enzymes and inhibit their activity highlights its potential as a therapeutic agent.
Cellular Effects
3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular activities, such as inhibition of enzyme activity or modulation of gene expression .
For example, the compound’s ability to inhibit carbonic anhydrase isoenzymes can impact cellular pH regulation and ion transport, which are critical for maintaining cellular homeostasis . Additionally, its effects on gene expression can lead to alterations in cellular metabolism and function, further highlighting its potential as a research tool and therapeutic agent.
Molecular Mechanism
The molecular mechanism of 3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific binding sites on enzymes and proteins, leading to inhibition or activation of their activity .
For instance, the compound’s inhibition of carbonic anhydrase isoenzymes is achieved through its binding to the active site of the enzyme, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to changes in cellular pH regulation and ion transport, affecting overall cellular function.
Metabolic Pathways
3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound’s metabolism can affect its bioavailability and overall effectiveness in biochemical reactions .
For example, the compound’s interaction with carbonic anhydrase isoenzymes can influence metabolic flux and metabolite levels, impacting cellular pH regulation and ion transport . Understanding these metabolic pathways is crucial for optimizing the compound’s use in research and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline typically involves the reaction of 3-fluoroaniline with pyrrolidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
化学反应分析
Types of Reactions
3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed .
相似化合物的比较
Similar Compounds
- 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine
- 3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene
- 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenol
Uniqueness
3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline is unique due to the presence of both a fluorine atom and a pyrrolidine ring in its structure. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .
属性
IUPAC Name |
(4-amino-2-fluorophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-7-8(13)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURATKBVLXAVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


